

Application Notes & Protocols: Chemoenzymatic Synthesis of GDP-L-Fucose Analogs

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Compound of Interest		
Compound Name:	Methyl fucopyranoside	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosylation, the enzymatic addition of L-fucose to glycoconjugates, is a critical post-translational modification involved in numerous biological processes, including cell-cell recognition, adhesion, and signaling.[1] Fucosyltransferases (FUTs) catalyze this reaction using guanosine 5'-diphosphate- β -L-fucose (GDP-L-fucose) as the universal fucose donor.[2] Aberrant fucosylation is linked to various diseases, including cancer and inflammation, making FUTs attractive therapeutic targets.[3][4][5]

GDP-L-fucose analogs are invaluable tools for studying these processes. They can act as inhibitors of FUTs or as metabolic probes to elucidate the roles of specific fucosylated glycans. [6][7] In cells, GDP-L-fucose is produced via two main routes: the de novo pathway, which converts GDP-mannose to GDP-L-fucose, and the salvage pathway, which utilizes free L-fucose from extracellular or lysosomal sources.[2][6][8]

Chemical synthesis of these analogs is often complex and costly.[9] The chemoenzymatic approach described herein leverages the salvage pathway, offering a robust, cost-effective, and highly specific method for the preparative-scale synthesis of various GDP-L-fucose analogs.[10][11] This method primarily utilizes a recombinant bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), to catalyze the one-pot conversion of an L-fucose analog into its corresponding GDP-activated form.[9][11]



Principle of Synthesis

The chemoenzymatic synthesis mimics the cellular salvage pathway in a single reaction vessel. The process is driven by the bifunctional enzyme L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), commonly sourced from Bacteroides fragilis.[1][9] This enzyme possesses two distinct catalytic activities that perform a sequential two-step reaction:

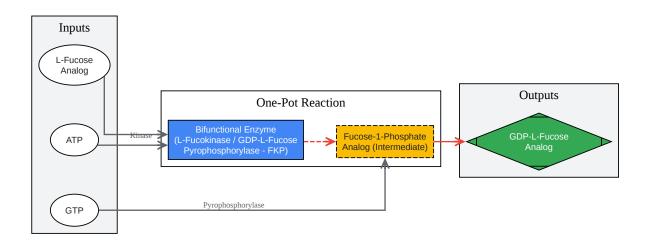
- Phosphorylation: The L-fucokinase domain catalyzes the transfer of a phosphate group from ATP to the anomeric position of the L-fucose analog, forming an L-fucose-1-phosphate analog.
- GDP-Activation: The GDP-L-fucose pyrophosphorylase domain converts the L-fucose-1-phosphate analog and GTP into the final GDP-L-fucose analog, releasing inorganic pyrophosphate (PPi).[1]

The overall reaction is: L-Fucose Analog + ATP + GTP → GDP-L-Fucose Analog + ADP + PPi

To drive the equilibrium towards product formation, inorganic pyrophosphatase is typically added to the reaction mixture to hydrolyze the PPi byproduct.[9][12] The promiscuity of the FKP enzyme allows for the synthesis of a diverse library of analogs, including those with modifications at the C-2, C-5, and C-6 positions.[6][9]

Visualized Pathways and Workflows

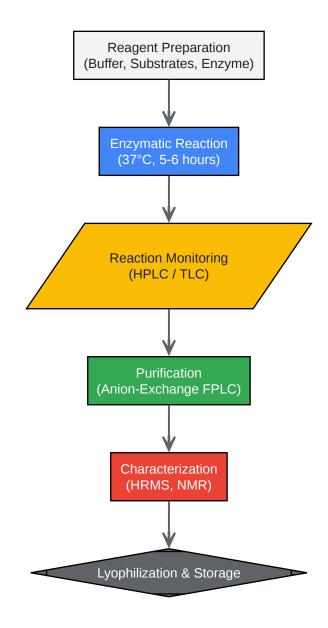




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Caption: One-pot chemoenzymatic synthesis of GDP-L-fucose analogs using FKP.

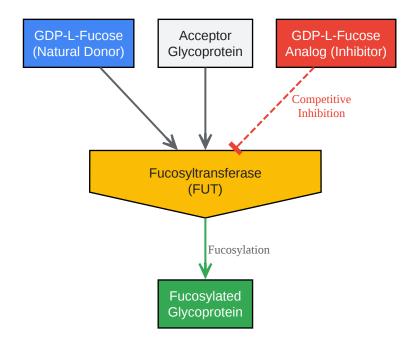




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Caption: General experimental workflow for synthesis and purification.





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